Meteneprost potassium

Description

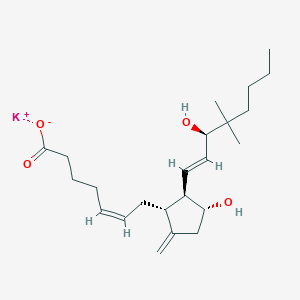

Structure

3D Structure of Parent

Properties

IUPAC Name |

potassium;(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-methylidenecyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O4.K/c1-5-6-15-23(3,4)21(25)14-13-19-18(17(2)16-20(19)24)11-9-7-8-10-12-22(26)27;/h7,9,13-14,18-21,24-25H,2,5-6,8,10-12,15-16H2,1,3-4H3,(H,26,27);/q;+1/p-1/b9-7-,14-13+;/t18-,19+,20+,21+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWJFDDHQLBRQDS-PWOMVKEHSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C)C(C=CC1C(CC(=C)C1CC=CCCCC(=O)[O-])O)O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(C)(C)[C@@H](/C=C/[C@H]1[C@@H](CC(=C)[C@@H]1C/C=C\CCCC(=O)[O-])O)O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H37KO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122576-55-0 | |

| Record name | Meteneprost potassium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122576550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METENEPROST POTASSIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66L0AB5SVA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Pharmacology of Meteneprost Potassium

Elucidation of Prostaglandin (B15479496) Receptor Interactions

The physiological effects of Meteneprost potassium are initiated by its binding to specific prostaglandin receptors on the cell surface. Understanding the nature of this interaction is fundamental to comprehending its pharmacological profile.

Meteneprost, also known as 9-deoxy-9-methylene PGE2, is a stable, isosteric analogue of PGE2. caymanchem.comglpbio.com It is designed to mimic the biological profile of the endogenous PGE2, and functional assays have shown it to be equipotent to PGE2 in various biological systems, including effects on blood pressure and smooth muscle contraction. caymanchem.comglpbio.com

The actions of PGE2 are mediated by four distinct G-protein-coupled receptor subtypes: EP1, EP2, EP3, and EP4. wikipedia.org These receptors exhibit differential binding affinities for PGE2 and couple to different intracellular signaling cascades. nih.gov The affinity constants (Kd) for PGE2 across these receptors typically range from 1 to 10 nM. caymanchem.com Given that Meteneprost is a potent PGE2 analogue, it is expected to interact with this family of receptors. The specific receptor subtype activated depends on the tissue-specific expression of EP receptors and the concentration of the ligand. Generally, EP3 and EP4 are considered high-affinity receptors, while EP1 and EP2 require higher concentrations of PGE2 for activation. nih.gov

Table 1: Prostaglandin E2 Receptor Subtypes and Their Signaling Pathways

| Receptor Subtype | Primary G-Protein Coupling | Principal Second Messenger Pathway | General Ligand Affinity |

|---|---|---|---|

| EP1 | Gαq | ↑ Phospholipase C (PLC), ↑ IP3, ↑ Intracellular Ca²⁺ | Low |

| EP2 | Gαs | ↑ Adenylyl Cyclase (AC), ↑ cAMP | Low |

| EP3 | Gαi | ↓ Adenylyl Cyclase (AC), ↓ cAMP | High |

| EP4 | Gαs | ↑ Adenylyl Cyclase (AC), ↑ cAMP | High |

The binding of a ligand like this compound to a GPCR such as an EP receptor is a dynamic process that induces significant conformational changes in the receptor. GPCRs are characterized by seven transmembrane helices connected by intracellular and extracellular loops. youtube.com The ligand-binding pocket for prostanoids is located within the transmembrane domain. biorxiv.org

Upon binding, the ligand stabilizes a specific active conformation of the receptor. This conformational shift propagates to the intracellular side of the receptor, creating a high-affinity binding site for a heterotrimeric G-protein (composed of α, β, and γ subunits). youtube.com This interaction facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit, causing the G-protein to become active. youtube.com The activated Gα subunit then dissociates from both the receptor and the Gβγ dimer, allowing both components to interact with downstream effector proteins to propagate the signal. youtube.com While specific kinetic and molecular dynamics studies for the Meteneprost-EP receptor complex are not widely available, recent structural studies of EP receptors with other ligands have provided detailed insights into the binding pockets and the structural basis for ligand recognition and receptor activation. biorxiv.orgbiorxiv.org

Intracellular Signal Transduction Pathways Activated by this compound

Following receptor binding and G-protein activation, a cascade of intracellular events is initiated. The specific pathways activated by this compound are determined by the EP receptor subtype to which it binds.

As an agonist at EP receptors, this compound can trigger several distinct G-protein signaling cascades. nih.govnih.gov

Gs Pathway: Activation of EP2 and EP4 receptors leads to the coupling and activation of the stimulatory G-protein, Gs. nih.govwikipedia.org The activated Gαs subunit stimulates the enzyme adenylyl cyclase.

Gq Pathway: Binding to the EP1 receptor results in the activation of the Gq family of G-proteins. nih.gov The Gαq subunit activates phospholipase C.

Gi Pathway: Interaction with the EP3 receptor activates the inhibitory G-protein, Gi. nih.gov The Gαi subunit inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP.

A primary signaling mechanism for PGE2 analogues is the modulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels through the Gs-coupled EP2 and EP4 receptors. nih.gov Upon activation by an agonist like this compound, the EP2 or EP4 receptor activates Gαs, which in turn stimulates membrane-bound adenylyl cyclase. biorxiv.orgnih.gov This enzyme catalyzes the conversion of ATP into the second messenger cAMP. youtube.com

Elevated levels of cAMP lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream target proteins, including transcription factors like cAMP responsive element binding protein (CREB), ion channels, and enzymes, thereby altering cellular function. nih.govnih.gov Studies on various cell types have demonstrated that selective EP2 receptor agonists robustly increase the production of cAMP. nih.govnih.govresearchgate.net

Table 2: Representative Effect of an EP2 Receptor Agonist on cAMP Production

This table presents illustrative data based on findings from studies on EP2 agonists like Butaprost to demonstrate the principle of action.

| Agonist Concentration | Intracellular cAMP Level (Fold Increase over Baseline) |

|---|---|

| 0 (Control) | 1.0 |

| 10 nM | 3.5 |

| 100 nM | 12.8 |

| 1 µM | 25.2 |

| 10 µM | 26.1 |

If this compound binds to the EP1 receptor subtype, it will activate the Gq signaling pathway. nih.gov The activated Gαq subunit stimulates the enzyme phospholipase C (PLC). nih.gov PLC acts on the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2), cleaving it into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). youtube.com

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum, which function as ligand-gated Ca²⁺ channels. nih.gov This binding triggers the release of stored calcium ions into the cytoplasm, leading to a rapid increase in intracellular calcium concentration. youtube.com This calcium signal, often in concert with DAG-mediated activation of Protein Kinase C (PKC), regulates a multitude of cellular processes, including smooth muscle contraction, enzyme activation, and gene transcription. mdpi.com Interestingly, some evidence suggests potential cross-talk between pathways, as PGE2-induced cAMP production via the EP2 receptor in certain cells was found to be dependent on PLC and intracellular calcium release, indicating a more complex signaling network. nih.gov

Molecular Modeling and Computational Pharmacological Analysis of this compound

This compound is a synthetic analog of prostaglandin E2 (PGE2) characterized by specific structural modifications, including the substitution of a methylene (B1212753) group at the C-9 position and the addition of two methyl groups at the C-16 position medkoo.com. These alterations are designed to enhance its pharmacological profile. The molecular pharmacology of this compound, particularly its interaction with prostaglandin E receptors (EP receptors), can be extensively analyzed using computational methods. These approaches provide deep insights into the structural basis of its activity and the dynamics of its receptor interactions.

Structure-Based Ligand Design Principles

The design of this compound as a potent prostaglandin analog is rooted in structure-based ligand design principles. This strategy leverages the known structural features of the endogenous ligand, PGE2, and the architecture of its target receptors to create a molecule with improved affinity, selectivity, and stability.

Prostaglandin E2 exerts its diverse physiological effects by binding to four distinct G-protein coupled receptor (GPCR) subtypes: EP1, EP2, EP3, and EP4 researchgate.netbiorxiv.org. While EP2 and EP4 receptors both couple to Gs proteins to increase intracellular cAMP levels, they can trigger different downstream signaling pathways and have distinct tissue distributions biorxiv.org. The design of analogs like this compound aims to exploit these differences.

The key structural modifications in this compound compared to PGE2 are critical to its function:

9-methylene group: The native PGE2 has a ketone group at the C-9 position. Replacing this with a methylene group prevents the molecule from being metabolized by 15-hydroxyprostaglandin dehydrogenase, a key enzyme in prostaglandin degradation. This modification significantly increases the compound's biological half-life.

16,16-dimethyl groups: The addition of two methyl groups at the C-16 position on the omega-chain also serves to block enzymatic degradation, further enhancing the compound's potency and duration of action.

| Structural Feature | Prostaglandin E2 (PGE2) | This compound |

|---|---|---|

| C-9 Position | Ketone (=O) | Methylene (=CH2) |

| C-16 Position | Two Hydrogen atoms | Two Methyl groups (-CH3) |

| Core Structure | Prostanoic acid skeleton | Prostanoic acid skeleton |

| Stereochemistry | Maintained for receptor fit | Maintained for receptor fit |

Predictive Modeling of Receptor Binding and Activation

Predictive computational models are essential tools for understanding how this compound interacts with its target EP receptors at a molecular level. Techniques such as pharmacophore modeling and molecular docking are used to simulate the binding pose and predict the affinity of the ligand for the receptor.

Recent advances in structural biology, including the determination of cryo-electron microscopy (cryo-EM) structures of EP receptors, have provided high-resolution templates for these models rcsb.orgrcsb.org. These structures reveal a canonical GPCR fold with seven transmembrane (TM) helices forming a ligand-binding pocket accessible from the extracellular side or the lipid bilayer biorxiv.org.

For an agonist like this compound, predictive modeling would involve:

Homology Modeling: Creating a 3D model of the target EP receptor subtype if an experimental structure is not available, using the structure of a closely related receptor as a template.

Molecular Docking: Placing the 3D structure of this compound into the binding pocket of the EP receptor model. Docking algorithms score different poses based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces to predict the most stable binding conformation.

Binding Site Analysis: The models predict that the carboxylate group of the alpha-chain of this compound forms a crucial salt bridge with a conserved positively charged residue (like Arginine) in the receptor. The hydroxyl groups at C-11 and C-15 are predicted to form key hydrogen bonds with polar residues within the binding pocket, while the hydrophobic omega-chain fits into a greasy pocket deep within the receptor biorxiv.org.

These predictive models can estimate the binding affinity (e.g., Ki or Kd values) and help explain the selectivity of this compound for specific EP receptor subtypes. For example, subtle differences in the shape and amino acid composition of the binding pockets between EP2 and EP4 receptors would lead to different predicted binding energies and interaction patterns, governing ligand selectivity biorxiv.org.

| Functional Group of Meteneprost | Type of Interaction | Potential Interacting Receptor Residues |

|---|---|---|

| Carboxylate (-COO⁻ K⁺) | Ionic Bond / Salt Bridge | Conserved Arginine (e.g., in TM7) |

| C-11 Hydroxyl (-OH) | Hydrogen Bond | Serine, Threonine, Tyrosine |

| C-15 Hydroxyl (-OH) | Hydrogen Bond | Serine, Asparagine |

| Aliphatic Chains (α and ω) | Hydrophobic Interactions | Leucine, Valine, Isoleucine, Phenylalanine |

Molecular Dynamics Simulations for Conformational Changes

While docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, revealing how the receptor changes its shape upon ligand binding to initiate a cellular signal. MD simulations model the movements of atoms in the ligand-receptor complex over time, providing insights into the mechanism of receptor activation nih.govresearchgate.net.

An MD simulation of this compound bound to an EP receptor would typically involve:

Placing the docked ligand-receptor complex into a simulated biological environment, including a lipid bilayer and a solvent (water and ions).

Calculating the forces between all atoms and simulating their movements over nanoseconds to microseconds.

These simulations can reveal critical conformational changes associated with receptor activation. For prostaglandin receptors, agonist binding is known to induce an outward movement of the intracellular ends of specific transmembrane helices, particularly TM6 and TM7 rcsb.org. This movement creates a binding site for the intracellular Gs protein, leading to its activation and the subsequent production of cAMP biorxiv.orgspandidos-publications.com.

MD simulations can quantify these changes and identify the key residues that act as "toggle switches" or form interaction networks that propagate the signal from the ligand-binding pocket to the intracellular G-protein coupling domain rcsb.org. These simulations are crucial for understanding how the specific structural features of this compound translate into a potent agonist response at the molecular level.

| Parameter/Output | Description | Typical Value/Metric |

|---|---|---|

| Simulation Time | The duration of the simulation. | 100 ns - 1 µs |

| Force Field | A set of parameters to calculate potential energy. | CHARMM36m, AMBER |

| Root Mean Square Deviation (RMSD) | Measures the stability of the complex over time. | Ångstroms (Å) |

| Root Mean Square Fluctuation (RMSF) | Identifies flexible regions of the receptor. | Ångstroms (Å) |

| Inter-helical Distance | Measures conformational changes (e.g., TM6-TM3 distance). | Ångstroms (Å) |

| Binding Free Energy | Calculates the strength of the ligand-receptor interaction. | kcal/mol |

Structure Activity Relationship Sar Studies of Meteneprost Potassium

Identification of Pharmacophoric Elements for Prostaglandin (B15479496) E2 Receptor Activation

The biological activity of Meteneprost potassium, like other prostaglandin analogs, is dictated by specific pharmacophoric elements that are essential for binding to and activating the Prostaglandin E2 receptor, particularly the EP2 and EP4 subtypes. These receptors are G-protein coupled receptors that, upon activation, trigger downstream signaling cascades.

Key pharmacophoric features derived from the structure of PGE2 and its analogs, including Meteneprost, are crucial for receptor interaction. These include:

The Carboxylic Acid Moiety: The carboxyl group at the C-1 position is a critical pharmacophoric element. It typically forms a key ionic interaction with a conserved arginine residue within the receptor binding pocket. This interaction is fundamental for anchoring the ligand and initiating the conformational changes required for receptor activation.

The Hydroxyl Groups: The hydroxyl groups at C-11 and C-15 are vital for hydrogen bonding interactions with amino acid residues in the receptor. The stereochemistry of these hydroxyl groups is also paramount for potent agonist activity.

The Cyclopentane (B165970) Ring: The central cyclopentane ring provides the rigid scaffold that correctly orients the two side chains for optimal interaction with the receptor.

Meteneprost, also known as 9-deoxy-9-methylene-16,16-dimethyl Prostaglandin E2, possesses unique structural modifications that influence its receptor interaction profile. The replacement of the C-9 keto group with a methylene (B1212753) group and the introduction of two methyl groups at the C-16 position are key modifications that differentiate it from the endogenous PGE2.

Systematic Structural Modifications and Their Impact on Receptor Agonism

The development of Meteneprost and other prostaglandin analogs has been guided by systematic structural modifications of the parent PGE2 molecule. These modifications are aimed at enhancing receptor selectivity, improving metabolic stability, and modulating biological activity.

Modifications at the C-9 Position: The carbonyl group at C-9 in PGE2 is susceptible to chemical degradation. Replacing it with a methylene group, as seen in Meteneprost, increases the chemical stability of the molecule. This modification also influences receptor selectivity. Studies on various prostaglandin analogs have shown that alterations at the C-9 position can shift the binding preference between different EP receptor subtypes.

Modifications at the Omega-Chain: The omega-chain of prostaglandins (B1171923) is a primary site for metabolic inactivation, often through oxidation of the C-15 hydroxyl group. The introduction of two methyl groups at the C-16 position in Meteneprost sterically hinders the action of the 15-hydroxyprostaglandin dehydrogenase enzyme, thereby prolonging the biological half-life of the compound. This modification is a common strategy in the design of long-acting prostaglandin analogs.

The following table summarizes the impact of key structural modifications on the activity of prostaglandin analogs, drawing general principles applicable to the SAR of Meteneprost.

| Structural Modification | Impact on Receptor Agonism and Properties |

| Replacement of C-9 Keto Group | Increases chemical stability and can alter EP receptor subtype selectivity. |

| Introduction of C-16 Dimethyl Groups | Blocks metabolic oxidation, leading to a longer duration of action. |

| Esterification of the Carboxylic Acid | Creates prodrugs with improved ocular penetration (relevant for glaucoma drugs). |

| Alterations in the Alpha-Chain | Can influence binding affinity and selectivity. |

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to Meteneprost Analogues

While specific Quantitative Structure-Activity Relationship (QSAR) studies focusing solely on Meteneprost analogues are not extensively documented in publicly available literature, the principles of QSAR have been widely applied to the broader class of prostaglandin analogs. These studies aim to establish a mathematical correlation between the physicochemical properties of the molecules and their biological activity.

Derivation of Physicochemical Descriptors and Biological Activity Correlations

QSAR studies on prostaglandin analogs typically involve the calculation of a wide range of physicochemical descriptors. These descriptors quantify various aspects of the molecular structure, including:

Electronic Properties: Such as partial atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These descriptors are crucial for understanding electrostatic and orbital interactions with the receptor.

Steric Properties: Including molecular volume, surface area, and specific conformational descriptors. These parameters describe the size and shape of the molecule, which are critical for fitting into the receptor's binding pocket.

Hydrophobic Properties: Often represented by the logarithm of the partition coefficient (logP), which describes the lipophilicity of the molecule. This is important for membrane permeability and interaction with hydrophobic regions of the receptor.

Topological Properties: These are numerical indices that describe the connectivity of atoms within the molecule.

These calculated descriptors are then correlated with experimentally determined biological activities, such as receptor binding affinities (Ki) or functional potencies (EC50), using statistical methods like multiple linear regression (MLR) or partial least squares (PLS).

For a hypothetical QSAR study on Meteneprost analogues, a data table might look like this:

| Analogue | LogP | Molecular Weight | Dipole Moment (Debye) | Binding Affinity (Ki, nM) |

| Meteneprost | 4.5 | 378.5 | 3.2 | 5.8 |

| Analogue 1 | 4.2 | 364.5 | 3.5 | 12.3 |

| Analogue 2 | 4.8 | 392.6 | 2.9 | 3.1 |

| Analogue 3 | 4.6 | 378.5 | 3.8 | 8.5 |

Predictive Models for Prostaglandin Analogue Design

The ultimate goal of QSAR studies is to develop predictive models that can be used to design new, more potent, and selective prostaglandin analogues. Once a statistically robust QSAR model is established, it can be used to predict the biological activity of virtual or yet-to-be-synthesized compounds.

These predictive models can guide medicinal chemists in deciding which structural modifications are most likely to lead to improved therapeutic properties. For instance, a QSAR model might predict that increasing the hydrophobicity of a specific region of the molecule while maintaining a certain electronic charge distribution would enhance binding affinity for the EP2 receptor. This allows for a more rational and efficient drug discovery process, reducing the need for extensive and costly synthesis and screening of numerous compounds.

Preclinical Mechanistic Investigations of Meteneprost Potassium

In Vitro Cellular Pharmacological Models

In vitro models are crucial for dissecting the molecular interactions and cellular sequelae of Meteneprost potassium activity. These systems allow for a controlled environment to study specific biological processes without the complexities of a whole organism.

Receptor Expression Systems and Functional Assays

The initial step in characterizing the mechanism of action of this compound involves identifying its molecular targets, which are primarily prostaglandin (B15479496) E2 (EP) receptors. Prostaglandin receptors are a family of G-protein coupled receptors (GPCRs) with four subtypes for PGE2: EP1, EP2, EP3, and EP4. Each subtype is linked to different intracellular signaling pathways.

Functional assays are subsequently performed to determine whether the binding of this compound to a receptor results in agonism or antagonism. These assays measure the downstream consequences of receptor activation, such as changes in intracellular second messenger levels (e.g., cAMP for EP2 and EP4 receptors, or intracellular calcium for EP1 receptors).

Table 1: Illustrative Binding Affinities and Functional Potencies of Selective EP Receptor Agonists (Data for compounds other than this compound)

| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Signaling Pathway |

| Butaprost | EP2 | 2400 | 33 | Gs (↑cAMP) |

| ONO-AE1-329 | EP4 | >10000 (EP1), 2100 (EP2), 1200 (EP3) | 1.2 | Gs (↑cAMP) |

| Sulprostone (B1662612) | EP1/EP3 | 5.3 (EP1), 0.6 (EP3) | - | Gq (↑Ca2+), Gi (↓cAMP) |

This table presents data for well-characterized selective EP receptor agonists to illustrate the type of information generated from receptor binding and functional assays. This data does not represent this compound. nih.govmedchemexpress.commedchemexpress.com

Cellular Responses to this compound in Cultured Cells

To understand the physiological effects of this compound, its actions are studied in cultured cells that endogenously express prostaglandin receptors, such as primary human uterine smooth muscle cells or endometrial cells. These studies provide insights into the cellular processes modulated by the compound.

Investigations would typically focus on endpoints such as cell proliferation, differentiation, and the secretion of signaling molecules. For instance, in cultured endometrial cells, the effect of this compound on decidualization, a key process for embryo implantation, could be assessed by measuring markers like prolactin and insulin-like growth factor-binding protein 1. While direct studies on this compound's effect on these specific cell types are not widely published, the methodologies for such investigations are well-established.

Gene Expression Profiling and Proteomic Analysis in Response to Agonism

To gain a broader understanding of the molecular changes induced by this compound, high-throughput techniques like gene expression profiling (microarrays or RNA-sequencing) and proteomic analysis are employed. These methods can identify entire networks of genes and proteins that are up- or down-regulated following treatment with the compound.

A study utilizing the Connectivity Map (CMap), a database of gene expression profiles from cultured human cells treated with various small molecules, identified "meteneprost" as one of several compounds whose gene expression signature is inversely related to the gene expression profile of a receptive mouse uterus. frontiersin.org This suggests that this compound may regulate genes involved in uterine receptivity. However, the specific genes modulated by this compound were not detailed in this high-level analysis.

Proteomic studies would involve treating cultured cells with this compound and then using techniques like mass spectrometry to identify and quantify changes in the cellular proteome. This could reveal alterations in signaling pathways, structural proteins, and metabolic enzymes, providing a comprehensive view of the compound's cellular impact.

Ex Vivo Tissue Preparations for Receptor Characterization and Functional Assessment

Ex vivo studies, using tissues isolated from the body, serve as a bridge between in vitro cellular models and in vivo animal studies. These preparations maintain the complex cellular architecture and interactions of the tissue, providing a more physiologically relevant context to study drug effects.

Isolated Organ Bath Studies of Tissue Contractility

Isolated organ bath studies are a classic pharmacological technique used to assess the contractile or relaxant effects of a compound on smooth muscle tissues. For this compound, uterine tissue strips obtained from animal models (e.g., rats, mice) or human biopsies are mounted in an organ bath containing a physiological salt solution. The tissue is attached to a force transducer to record changes in muscle tension.

In this setup, the direct effects of this compound on the force and frequency of uterine contractions can be quantified. Dose-response curves can be generated to determine the potency (EC50) and efficacy (Emax) of the compound in inducing uterine contractions. These studies are critical for understanding its uterotonic properties. For comparison, studies on other prostaglandins (B1171923) like PGE1 and PGE2 have shown direct effects on myometrial contractility in similar ex vivo setups. nih.gov

Table 2: Illustrative Data from Isolated Organ Bath Studies of Uterine Contractility (Data for Prostaglandins other than this compound)

| Compound | Tissue Source | Concentration | Effect on Contractility |

| Prostaglandin E1 | Human Myometrium | 10⁻⁵ mol/l | Increased Contractility |

| Prostaglandin E2 | Human Myometrium | 10⁻⁵ mol/l | No significant change or transient decrease |

| Oxytocin | Human Myometrium | - | Increased Contractility (Positive Control) |

This table provides examples of data obtained from isolated organ bath studies to illustrate the methodology. This data does not represent this compound. nih.gov

Tissue-Specific Receptor Distribution and Activity Profiling

By correlating receptor distribution with the functional responses observed in isolated tissue preparations, a comprehensive profile of this compound's tissue-specific activity can be developed. This information is vital for understanding both its therapeutic actions and potential off-target effects. For instance, the differential expression of EP receptor subtypes in various tissues is known to mediate the diverse physiological effects of endogenous prostaglandins.

Comparative Molecular and Cellular Pharmacology of Prostaglandin E Analogues

Distinguishing Receptor Selectivity Profiles Among Prostaglandin (B15479496) E Analogues

The therapeutic utility and specific physiological effects of PGE2 analogues are largely dictated by their binding affinity and selectivity for the four EP receptor subtypes. These receptors are broadly classified into high-affinity receptors (EP3 and EP4), which bind PGE2 at subnanomolar concentrations, and low-affinity receptors (EP1 and EP2), which have dissociation constants in the low nanomolar range.

Meteneprost potassium, chemically known as 9-deoxo-16,16-dimethyl-9-methylene-PGE2, is recognized as a stable and potent PGE2 analogue. nih.govcaymanchem.com Its biological profile is closely related to that of 16,16-dimethyl-PGE2, which is known to function as an agonist across most EP receptor subtypes. caymanchem.comstemcell.com Specifically, 16,16-dimethyl-PGE2 demonstrates a high affinity for the EP2 receptor, with a dissociation constant (Kd) of approximately 1 nM. caymanchem.comstemcell.com This suggests a strong agonistic activity of this compound at the EP2 receptor.

In contrast, other PGE2 analogues exhibit varied selectivity profiles. For instance, Sulprostone (B1662612) and Misoprostol show high affinity for EP3 receptors, while Butaprost is a selective EP2 agonist. The EP1 receptor binds compounds like 17-phenyl-PGE2 and sulprostone with moderate affinity. The EP2 and EP4 receptors share similar binding profiles for several analogues, including 16,16-dimethyl PGE2 and 11-deoxy-PGE1. A key distinction between EP2 and EP4 receptors is that butaprost binds to EP2 but not EP4, whereas 1-OH-PGE1 binds to EP4 but not EP2.

The following interactive table provides a comparative overview of the receptor binding affinities (Ki in nM) for various PGE2 analogues across the four EP receptor subtypes.

| Compound | EP1 | EP2 | EP3 | EP4 |

| PGE2 | 16 | 25 | 0.5 | 0.8 |

| This compound (inferred from 16,16-dimethyl PGE2) | - | ~1 (Kd) | Agonist | Agonist |

| Sulprostone | 36 | >10000 | 0.6 | >10000 |

| Misoprostol | 120 | 280 | 2.5 | 130 |

| Butaprost | >10000 | 300 | >10000 | >10000 |

| 16,16-dimethyl PGE2 | No significant binding | Agonist | 3.7 | Agonist |

Note: Data is compiled from various sources and receptor systems (mouse and human), which may lead to variations. A dash (-) indicates that specific data was not found.

Comparative Analysis of Downstream Signaling Pathway Activation

The activation of distinct downstream signaling pathways upon ligand binding is a crucial aspect of the pharmacological diversity of PGE2 analogues. Each EP receptor subtype is coupled to a specific G-protein, initiating a unique intracellular signaling cascade.

EP1 Receptor: Coupled to the Gq protein, its activation leads to an increase in intracellular calcium concentrations ([Ca2+]i) via the phospholipase C pathway.

EP2 and EP4 Receptors: Both are coupled to the Gs protein. Their stimulation activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.gov This in turn activates protein kinase A (PKA).

EP3 Receptor: This receptor has multiple splice variants and can couple to Gi, Gs, or Gq proteins, leading to either a decrease or increase in cAMP, or an increase in intracellular calcium, respectively.

Given that this compound is a potent EP2 receptor agonist, its primary signaling mechanism is the activation of the Gs-adenylyl cyclase-cAMP pathway. This is consistent with the known pharmacology of other EP2-selective agonists. The stimulation of EP2 and EP4 receptors by their respective agonists has been shown to increase cAMP production, which can lead to various cellular responses, including growth inhibition in certain cancer cell lines. nih.gov

In contrast, EP1 and EP3 agonists like sulprostone primarily signal through Gq-mediated calcium mobilization or Gi-mediated inhibition of cAMP, respectively. This fundamental difference in signaling pathways explains the often opposing physiological effects observed with different PGE2 analogues. For example, while EP2/EP4 activation often leads to smooth muscle relaxation, EP1/EP3 activation typically causes smooth muscle contraction.

Structural Basis for Differential Pharmacological Profiles (e.g., this compound vs. Other PGE2 Analogues)

The distinct receptor selectivity and subsequent signaling of PGE2 analogues are rooted in their specific chemical structures. Modifications to the parent PGE2 molecule can profoundly alter its interaction with the receptor binding pocket, enhancing affinity for one subtype while reducing it for others, and can also improve metabolic stability.

This compound features two critical structural modifications compared to native PGE2:

Replacement of the C9-keto group with a 9-methylene group: This change is a key factor in the chemical stability of Meteneprost. The C9-keto group in PGE2 is susceptible to dehydration, leading to the formation of the less active PGA2. The 9-methylene group prevents this degradation, resulting in a more stable compound. nih.govcaymanchem.com This modification allows the molecule to retain a biological profile similar to its PGE relatives but with enhanced stability. nih.govcaymanchem.com

Addition of two methyl groups at the C16 position (16,16-dimethyl): This structural feature is crucial for increasing the compound's in vivo half-life. The hydroxyl group at C15 is a primary site for metabolic inactivation by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). The presence of the bulky methyl groups at the adjacent C16 position sterically hinders the enzyme's access to the C15-hydroxyl group, thus preventing metabolic breakdown. caymanchem.com

Emerging Research Paradigms in Prostaglandin Analogue Discovery

High-Throughput Screening and Chemical Library Development for Novel Prostaglandin (B15479496) Ligands

High-throughput screening (HTS) has become a cornerstone in the discovery of novel prostaglandin ligands. This approach allows for the rapid screening of large numbers of compounds to identify those that interact with specific targets in the prostaglandin signaling pathway. The development of diverse chemical libraries is crucial for the success of HTS campaigns.

One successful strategy in the discovery of novel prostaglandin D2 synthase (PGDS) inhibitors involved a fragment-based lead generation and structure-based drug design approach. nih.gov A library of 2,500 low-molecular-weight compounds was screened using 2D nuclear magnetic resonance (NMR), which led to the identification of 24 initial hits. nih.gov Subsequent optimization, guided by X-ray crystallography and molecular modeling, resulted in the discovery of highly potent inhibitors. nih.gov

The design of chemical libraries for prostaglandin analogues often incorporates "privileged structures," which are molecular scaffolds known to bind to specific classes of biological targets. By modifying these core structures, researchers can generate large libraries of related compounds with diverse pharmacological properties. Natural products and their derivatives have also served as a valuable source of inspiration for the design of these libraries, as they often possess inherent biological activity and chemical diversity. griffith.edu.au

Table 1: Example of a High-Throughput Screening Campaign for Prostaglandin Synthase Inhibitors

| Screening Method | Library Size | Initial Hits | Optimized Compounds (IC50 < 1 µM) | Most Potent Inhibitor (IC50) |

|---|---|---|---|---|

| 2D Nuclear Magnetic Resonance (NMR) | 2,500 compounds | 24 | 24 | 21 nM |

This table summarizes the results of a fragment-based screening campaign to identify novel inhibitors of prostaglandin D2 synthase, demonstrating the power of HTS in discovering potent and selective ligands. nih.gov

Application of Systems Biology Approaches to Prostaglandin Signaling Networks

Systems biology offers a holistic approach to understanding the intricate network of interactions that govern prostaglandin signaling. Instead of focusing on individual components, systems biology aims to model the entire signaling cascade, from the synthesis of prostaglandins (B1171923) to their effects on cellular function.

Prostaglandin synthesis is a complex process involving multiple enzymes. Arachidonic acid is first converted to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. nih.gov PGH2 is then metabolized into various prostaglandins, including PGE2, PGD2, and PGF2α, by specific synthases. nih.gov These prostaglandins then bind to a family of G-protein coupled receptors (GPCRs), such as the EP, DP, and FP receptors, to elicit their biological effects. nih.gov

Systems biology approaches, such as computational modeling and network analysis, can be used to map these pathways and identify key regulatory nodes. usda.gov For instance, understanding the expression patterns of different prostaglandin receptors in various tissues can help predict the therapeutic effects and potential side effects of a given prostaglandin analogue. This knowledge is crucial for the development of more targeted therapies with improved safety profiles. By integrating data from genomics, proteomics, and metabolomics, researchers can build comprehensive models of prostaglandin signaling networks and simulate the effects of new drug candidates. usda.gov

Advanced Biophysical Techniques for Ligand-Receptor Interaction Analysis

A detailed understanding of how prostaglandin analogues bind to their receptors is essential for rational drug design. Advanced biophysical techniques provide high-resolution insights into these molecular interactions, enabling the optimization of ligand affinity and selectivity.

Cryo-electron microscopy (cryo-EM) has emerged as a powerful tool for determining the three-dimensional structures of prostaglandin receptors in complex with their ligands. nih.gov For example, the cryo-EM structures of the EP2 receptor bound to its endogenous ligand PGE2 and other synthetic agonists have revealed the key molecular determinants of ligand recognition and receptor activation. nih.gov These studies have highlighted the importance of specific amino acid residues in the receptor's binding pocket for ligand selectivity. nih.gov

Nuclear magnetic resonance (NMR) spectroscopy is another valuable technique for studying ligand-receptor interactions. dntb.gov.ua NMR can be used to identify which parts of a ligand are in close contact with the receptor and to characterize the conformational changes that occur upon binding. nih.gov Surface plasmon resonance (SPR) is a sensitive method for measuring the kinetics of ligand binding, providing data on the association and dissociation rates of a drug candidate. dntb.gov.ua

Table 2: Key Molecular Interactions in Prostaglandin Receptor Binding

| Prostaglandin Receptor | Ligand | Key Interacting Residues | Biophysical Technique |

|---|---|---|---|

| EP2 | PGE2 | Y93, P183 | Cryo-Electron Microscopy |

| FP | PGF2α | Y92, T184, R291 | Cryo-Electron Microscopy |

This table provides examples of key amino acid residues involved in the binding of prostaglandins to their receptors, as determined by advanced biophysical techniques. nih.govnih.gov

Future Directions in Meteneprost Potassium Research

Unexplored Receptor Interactions and Binding Sites

Meteneprost potassium, as a derivative of PGE2, is known to primarily exert its effects through the E-prostanoid (EP) receptors, a family of four G-protein coupled receptors designated EP1, EP2, EP3, and EP4. wikipedia.orgpatsnap.comnih.gov However, the precise binding affinities and potential interactions of this compound with all EP receptor subtypes are not yet fully elucidated. Future research will likely focus on characterizing its binding profile with greater precision.

Furthermore, the potential for "off-target" interactions with other receptors remains an open question. Many drugs are known to interact with multiple receptors, which can contribute to both their therapeutic effects and side-effect profiles. Investigating whether this compound interacts with other prostanoid receptors or even non-prostanoid receptors is a critical area for future studies. Techniques such as radioligand binding assays and surface plasmon resonance can be employed to screen for these potential interactions.

Table 1: Prostaglandin (B15479496) E2 Receptor Subtypes and Their Primary Signaling Pathways

| Receptor Subtype | Primary G-Protein Coupling | Second Messenger | Primary Cellular Response |

| EP1 | Gq | Increase in intracellular Ca²⁺ | Smooth muscle contraction |

| EP2 | Gs | Increase in cAMP | Smooth muscle relaxation, inflammation |

| EP3 | Gi | Decrease in cAMP | Inhibition of adenylyl cyclase, smooth muscle contraction |

| EP4 | Gs | Increase in cAMP | Smooth muscle relaxation, inflammation |

This table summarizes the known signaling pathways of the primary targets of PGE2 analogs like this compound.

Identification of Novel Downstream Effectors and Pathway Modulators

The activation of EP receptors by agonists like this compound initiates a cascade of intracellular signaling events. While the initial steps involving G-proteins and cyclic AMP (cAMP) are well-established, the full complement of downstream effectors and how they are modulated is an area ripe for investigation. nih.gov

Future research will likely employ proteomic and phosphoproteomic approaches to identify novel proteins that are activated or deactivated in response to this compound treatment. This could reveal previously unknown signaling pathways and cellular processes that are influenced by this compound. For instance, the activation of protein kinase A (PKA) by cAMP is a known downstream event of EP2 and EP4 receptor stimulation. nih.gov However, PKA has a multitude of substrates, and identifying which of these are specifically targeted following this compound binding is a key research question.

Moreover, the concept of "biased agonism," where a ligand can preferentially activate certain signaling pathways over others at the same receptor, is an important consideration. Future studies could explore whether this compound acts as a biased agonist at EP receptors, leading to a unique downstream signaling signature compared to endogenous PGE2.

Table 2: Potential Areas of Investigation for Novel Downstream Effectors

| Signaling Pathway | Potential Downstream Effectors to Investigate | Rationale |

| cAMP/PKA Signaling | A-kinase anchoring proteins (AKAPs), specific PKA substrates | To understand the spatial and temporal regulation of PKA signaling. |

| MAPK/ERK Pathway | Raf, MEK, ERK | To determine if EP receptor activation by this compound cross-talks with growth factor signaling pathways. nih.gov |

| Calcium Signaling | Calmodulin, CAMKII | To explore downstream consequences of EP1 receptor activation. |

| Gene Transcription | CREB, NF-κB | To identify genes whose expression is altered by this compound. |

Integration of Multi-Omics Data for Systems-Level Understanding of Agonist Action

To achieve a comprehensive understanding of the biological effects of this compound, a systems-level approach that integrates data from multiple "omics" platforms is necessary. nih.govresearchgate.net This involves combining genomics, transcriptomics, proteomics, and metabolomics to construct a detailed molecular map of the cellular response to the drug.

Transcriptomics: RNA sequencing (RNA-Seq) can reveal the full spectrum of genes that are up- or down-regulated in response to this compound. This can provide insights into the cellular pathways that are transcriptionally modulated.

Proteomics: Mass spectrometry-based proteomics can identify changes in the abundance and post-translational modifications of thousands of proteins, offering a direct view of the functional state of the cell.

Metabolomics: By analyzing the complete set of metabolites, researchers can understand how this compound alters cellular metabolism and identify novel biomarkers of its activity. nih.govnih.gov

The integration of these multi-omics datasets, through bioinformatics and computational modeling, can help to construct predictive models of this compound's action. nih.gov This systems-level understanding will be invaluable for identifying novel therapeutic applications, predicting potential side effects, and developing more targeted and effective prostaglandin-based therapies in the future. A multi-omics analysis of prostaglandin E2 has been used to understand its role in Hirschsprung's disease, providing a precedent for this approach. nih.govresearchgate.net

Q & A

Q. What experimental methodologies are recommended for determining the purity and structural identity of Meteneprost potassium?

To confirm purity and identity, combine chromatographic techniques (e.g., HPLC with UV/Vis or mass spectrometry detection) and spectroscopic methods (NMR, IR). For novel compounds, provide full characterization data, including retention times, spectral peaks, and comparison to reference standards. Ensure reproducibility by detailing solvent systems, column types, and calibration protocols in the experimental section .

Q. How can researchers optimize synthetic pathways for this compound to improve yield and scalability?

Systematic variation of reaction parameters (temperature, catalyst concentration, solvent polarity) using Design of Experiments (DoE) frameworks allows identification of critical factors. Include kinetic studies to assess intermediate stability and side reactions. Document batch-to-batch variability and validate scalability through pilot-scale syntheses .

Q. What in vitro assays are suitable for evaluating the pharmacological activity of this compound?

Use receptor-binding assays (e.g., radioligand displacement) and functional assays (e.g., cAMP modulation for prostaglandin receptors). Include positive/negative controls (e.g., PGE2 for prostaglandin analogs) and report IC₅₀/EC₅₀ values with 95% confidence intervals. Validate assay conditions using established protocols to minimize matrix effects .

Advanced Research Questions

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy of this compound?

Investigate pharmacokinetic factors (bioavailability, protein binding) and tissue-specific metabolism using LC-MS/MS. Perform dose-response studies in animal models with parallel in vitro assays. Analyze data using compartmental modeling to identify absorption/distribution barriers .

Q. What statistical approaches are critical for analyzing contradictory data in this compound’s mechanism of action studies?

Apply meta-analysis to aggregate data from independent studies, weighting results by sample size and experimental rigor. Use multivariate regression to control for confounding variables (e.g., cell line heterogeneity, assay protocols). Transparently report effect sizes and confidence intervals rather than relying on p-values alone .

Q. How can computational modeling enhance the design of this compound analogs with improved selectivity?

Combine molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations to predict binding affinities and off-target interactions. Validate predictions using site-directed mutagenesis of receptor hotspots. Prioritize analogs with ΔG binding energies < -8 kcal/mol and ligand efficiency > 0.3 .

Q. What protocols ensure stability of this compound in long-term pharmacological studies?

Conduct forced degradation studies under ICH guidelines (light, heat, humidity, oxidative stress). Monitor degradation products via UPLC-QTOF and assess bioactivity retention. For in vivo studies, use lyophilized formulations with cryoprotectants (e.g., trehalose) and validate storage conditions through accelerated stability testing .

Q. How do researchers reconcile batch-to-batch variability in this compound’s bioactivity data?

Implement strict quality control (QC) protocols: quantify peptide content via amino acid analysis, assess residual solvents (GC-MS), and test endotoxin levels. For cell-based assays, pre-test batches using a standardized bioactivity protocol and normalize results to internal reference standards .

Methodological Guidance

- Experimental Design : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data reporting. Include negative controls and power analysis to justify sample sizes .

- Data Interpretation : Use open-source tools (e.g., R, Python) for reproducibility. Apply Bland-Altman plots for method comparison studies .

- Literature Integration : Conduct systematic reviews using PubMed/MEDLINE with MeSH terms (e.g., "Prostaglandins F, Synthetic/pharmacology") and cite primary studies over reviews .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.